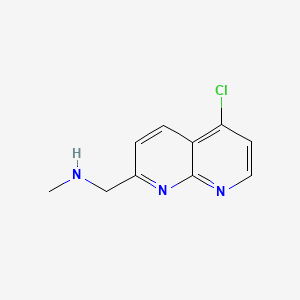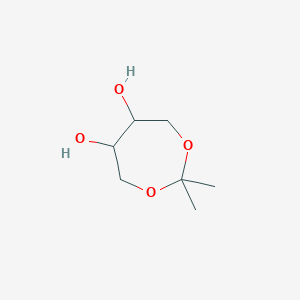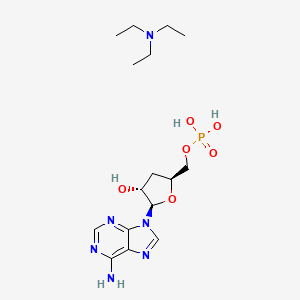
3'-Deoxyadenosine 5'-Monophosphate Triethylamine Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt is a chemical compound with the molecular formula C10H14N5O6P • x (C6H15N). It is a derivative of adenosine monophosphate, where the 3’ hydroxyl group is replaced by a hydrogen atom, making it a deoxy compound. This compound is often used in biochemical research and has applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt typically involves the phosphorylation of 3’-deoxyadenosine. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives. The reaction is usually carried out in an anhydrous solvent like pyridine or dimethylformamide (DMF) under controlled temperature conditions to ensure the selective formation of the monophosphate ester.
Industrial Production Methods
In an industrial setting, the production of 3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt may involve large-scale phosphorylation reactions using automated reactors. The process includes the purification of the product through techniques such as crystallization, chromatography, or recrystallization to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent nucleoside.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiol compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted nucleotides.
Applications De Recherche Scientifique
3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleosides.
Biology: The compound is utilized in studies involving DNA and RNA synthesis, as well as in the investigation of enzyme mechanisms.
Medicine: It has potential therapeutic applications in antiviral research and as a precursor for drug development.
Industry: The compound is used in the production of biochemical reagents and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt involves its incorporation into nucleic acids. As a deoxy compound, it can terminate DNA or RNA synthesis by preventing the addition of further nucleotides. This property is particularly useful in antiviral research, where it can inhibit viral replication by terminating the elongation of viral DNA or RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxyadenosine 5’-Triphosphate (ddATP): Similar to 3’-Deoxyadenosine 5’-Monophosphate, but with additional deoxy modifications at the 2’ and 3’ positions.
Adenosine 3’,5’-Cyclic Monophosphate (cAMP): A cyclic nucleotide with different structural and functional properties.
2’,5’-Dideoxyadenosine 3’-Monophosphate: Another deoxy derivative with variations in the phosphate group attachment.
Uniqueness
3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt is unique due to its specific deoxy modification at the 3’ position, which allows it to act as a chain terminator in nucleic acid synthesis. This property distinguishes it from other similar compounds and makes it valuable in research and therapeutic applications.
Propriétés
Numéro CAS |
63244-69-9 |
|---|---|
Formule moléculaire |
C16H29N6O6P |
Poids moléculaire |
432.41 g/mol |
Nom IUPAC |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C10H14N5O6P.C6H15N/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(21-10)2-20-22(17,18)19;1-4-7(5-2)6-3/h3-6,10,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);4-6H2,1-3H3/t5-,6+,10+;/m0./s1 |
Clé InChI |
BLDFYQBIOZLCPP-BXXYBDJJSA-N |
SMILES isomérique |
CCN(CC)CC.C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
SMILES canonique |
CCN(CC)CC.C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


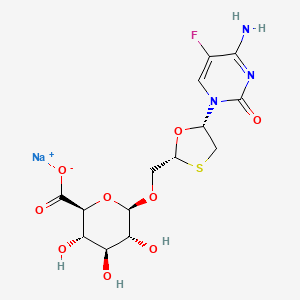
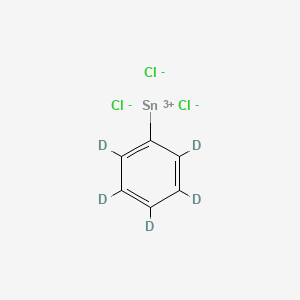
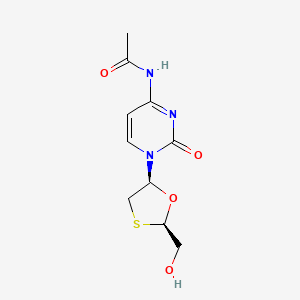
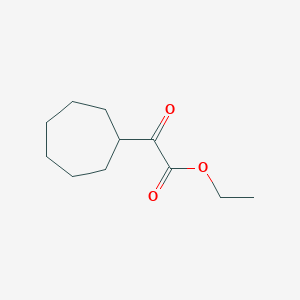
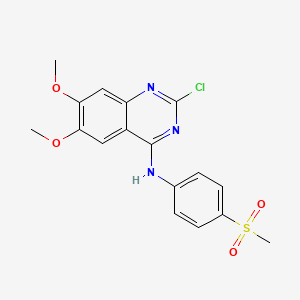
![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)
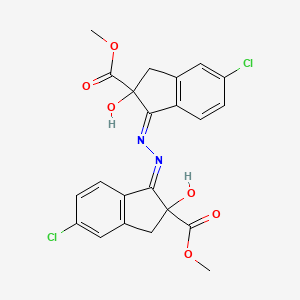
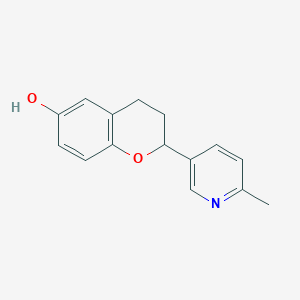
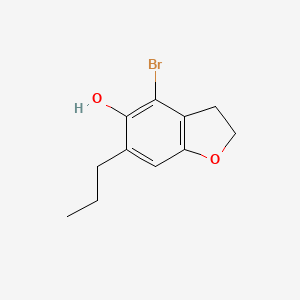
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
![2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)
